

# Physical and chemical properties of 7-Bromoisatin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **7-Bromoisatin**

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## 7-Bromoisatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**7-Bromoisatin**, a halogenated derivative of isatin, is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique physicochemical properties and reactivity make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the physical and chemical properties of **7-Bromoisatin**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities and potential mechanisms of action.

### Physical and Chemical Properties

**7-Bromoisatin** is an orange to red crystalline solid.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **7-Bromoisatin**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrNO <sub>2</sub>	[2][3][4]
Molecular Weight	226.03 g/mol	[2][3]
Appearance	Orange to amber to dark red powder/crystal	[1][5]
Melting Point	191-198 °C	[2]
CAS Number	20780-74-9	[2][3][6]
Solubility	Slightly soluble in dimethylformamide (DMF).	[6]
IUPAC Name	7-bromo-1H-indole-2,3-dione	[3]
Synonyms	7-Bromoindole-1H-2,3-dione, 7-Bromoindoline-2,3-dione	[3][6]

#### Spectral Data:

While specific, high-resolution NMR and UV-Vis spectral data for **7-Bromoisatin** are not readily available in the public domain, general characteristics can be inferred from related compounds.

- **Infrared (IR) Spectroscopy:** As an isatin derivative, the IR spectrum of **7-Bromoisatin** is expected to show characteristic peaks for the N-H stretching of the lactam, two carbonyl (C=O) stretching vibrations (one for the ketone and one for the lactam), and C-Br stretching. Commercially available spectra confirm the presence of these functional groups.[3]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the isatin core. The chemical shifts and coupling constants of the aromatic protons will be influenced by the presence of the bromine atom and the bicyclic ring system.
  - **<sup>13</sup>C NMR:** The carbon NMR spectrum will display signals for the two carbonyl carbons, the aromatic carbons (including the carbon attached to bromine), and the other carbons of the

indole ring.

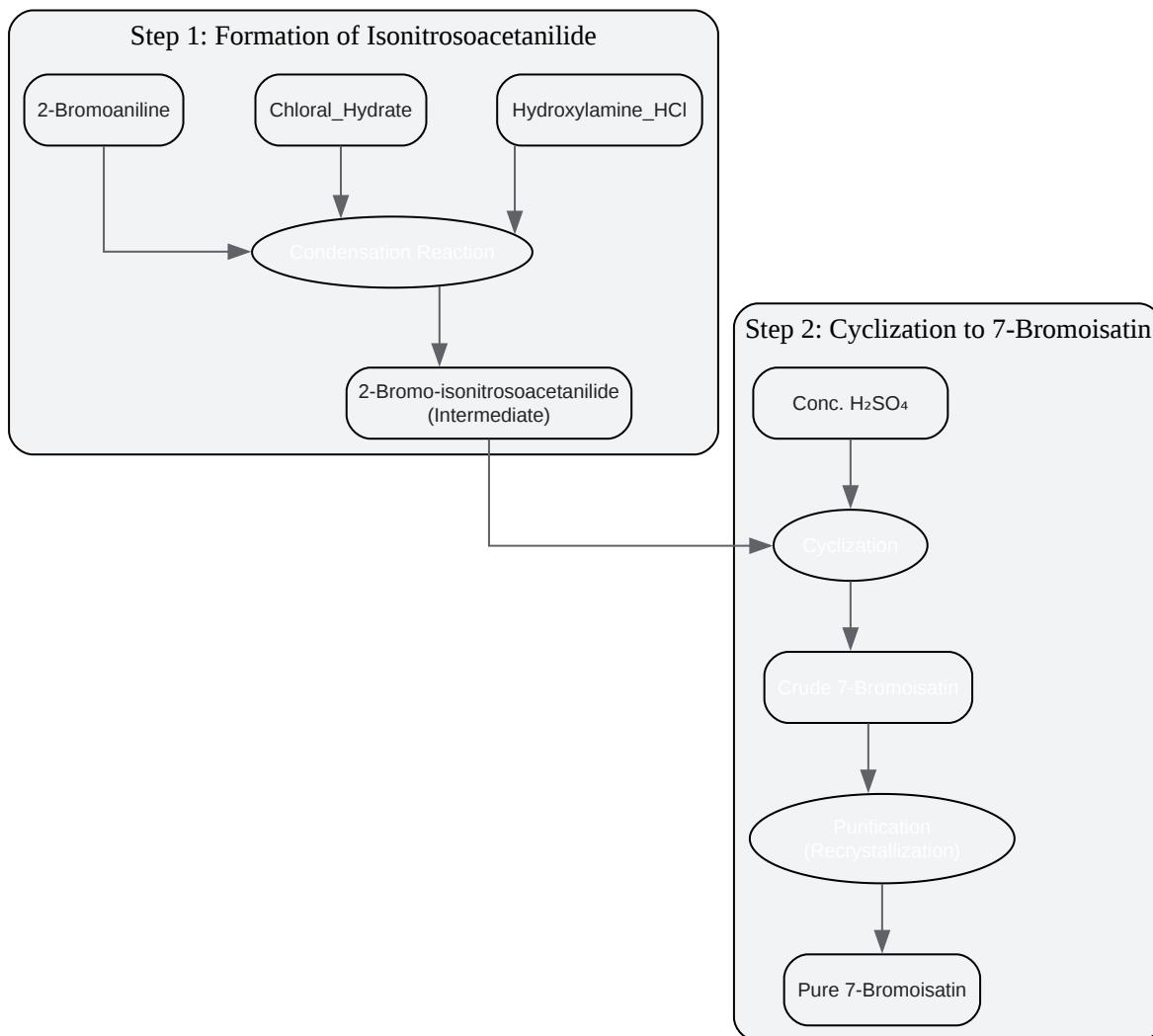
- UV-Vis Spectroscopy: The UV-Visible absorption spectrum of **7-Bromoisatin** in a suitable solvent is expected to exhibit absorption bands characteristic of the extended  $\pi$ -system of the isatin core.

## Experimental Protocols

### Synthesis of **7-Bromoisatin** via Sandmeyer Synthesis

The Sandmeyer synthesis is a classical and adaptable method for the preparation of isatins from anilines. The following protocol is adapted from established procedures for the synthesis of brominated isatins and can be used to synthesize **7-Bromoisatin** starting from 2-bromoaniline.

#### Experimental Workflow for Sandmeyer Synthesis of **7-Bromoisatin**



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Caption: Workflow for the synthesis of **7-Bromoisatin**.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(2-bromophenyl)acetamide (Isonitrosoacetanilide Intermediate)

- In a suitable reaction vessel, prepare a mixture of 2-bromoaniline (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and sodium sulfate (7 equivalents) in water.
- To this stirred suspension, add a solution of chloral hydrate (1.1 equivalents) in water.
- Heat the reaction mixture to reflux for 1-2 hours.
- Cool the mixture, and collect the resulting precipitate by filtration.
- Wash the solid with water and dry to yield the crude isonitrosoacetanilide intermediate, which can be used in the next step without further purification.

#### Step 2: Cyclization to 7-Bromo-1H-indole-2,3-dione (**7-Bromoisatin**)

- Carefully and portion-wise, add the dried isonitrosoacetanilide intermediate from Step 1 to pre-heated concentrated sulfuric acid (a suitable excess) while maintaining the temperature between 60-80 °C.
- After the addition is complete, heat the mixture for a short period (e.g., 10-15 minutes) to ensure complete cyclization.
- Cool the reaction mixture and pour it onto crushed ice.
- Collect the precipitated crude **7-Bromoisatin** by filtration and wash thoroughly with water.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure **7-Bromoisatin**.

## N-Alkylation of **7-Bromoisatin**

The N-H group of the isatin core can be readily alkylated to introduce various substituents, which can significantly modulate the biological activity of the molecule.

#### General Procedure for N-Alkylation:

- Dissolve **7-Bromoisatin** (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN).

- Add a base (1.1-1.5 equivalents), such as potassium carbonate ( $K_2CO_3$ ) or sodium hydride ( $NaH$ ), to the solution and stir for a short period at room temperature to form the isatin anion.
- Add the desired alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.1-1.2 equivalents) to the reaction mixture.
- Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
- Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

## Schiff Base Formation with 7-Bromoisatin

The reactive C3-carbonyl group of isatins readily undergoes condensation reactions with primary amines to form Schiff bases, which are an important class of compounds with diverse biological activities.

### General Procedure for Schiff Base Formation:

- Dissolve **7-Bromoisatin** (1 equivalent) in a suitable solvent, such as ethanol or methanol.
- Add the desired primary amine (1 equivalent) to the solution.
- Add a catalytic amount of glacial acetic acid.
- Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.
- Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. If necessary, the product can be further purified by recrystallization.

# Biological Activity and Potential Mechanisms of Action

Isatin and its derivatives, including halogenated analogs like **7-Bromoisatin**, are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

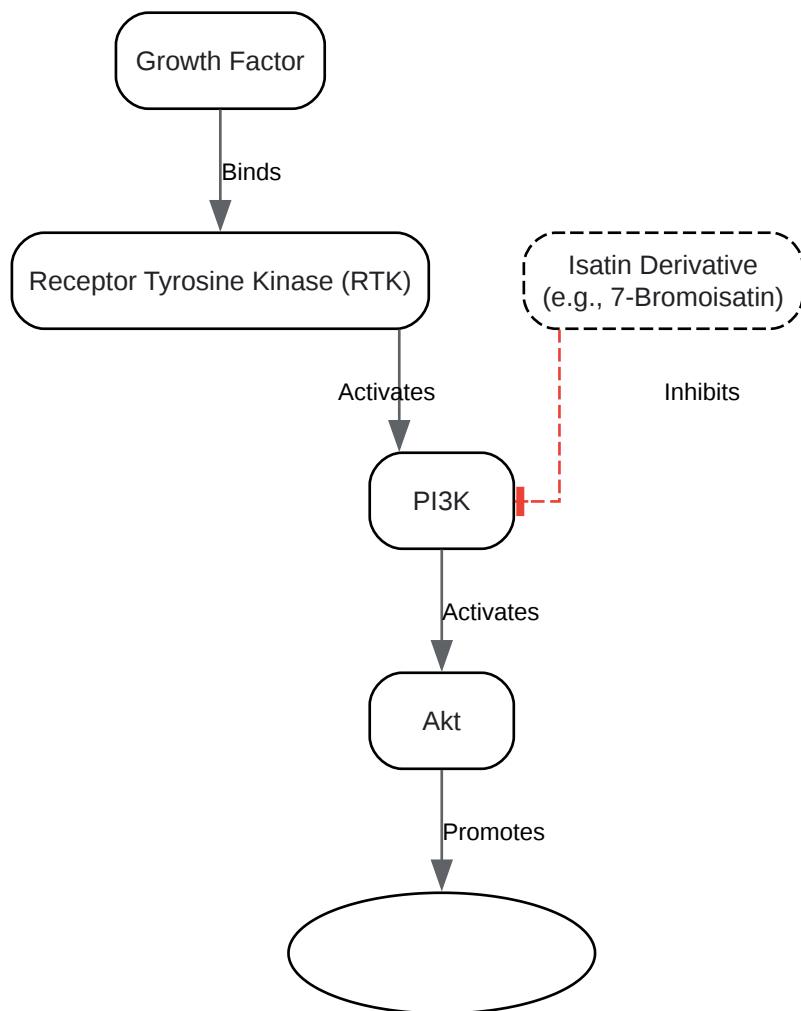
## Anticancer Activity

Numerous studies have demonstrated the potential of isatin derivatives as anticancer agents. [7][8] Their mechanisms of action are often multifactorial and can include:

- Inhibition of Protein Kinases: Isatin derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[7]
- Induction of Apoptosis: Many isatin-based compounds can trigger programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades.[7]
- Anti-angiogenic Effects: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

While the specific signaling pathways affected by **7-Bromoisatin** have not been extensively elucidated, isatin derivatives are known to modulate key cancer-related pathways. A potential (though not yet confirmed for **7-Bromoisatin** specifically) mechanism of action could involve the inhibition of signaling pathways that are commonly dysregulated in cancer, such as the PI3K/Akt pathway.

Hypothetical Signaling Pathway Inhibition by an Isatin Derivative



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Caption: Potential inhibition of the PI3K/Akt pathway.

## Antimicrobial Activity

Isatin derivatives have also shown promise as antimicrobial agents against a variety of bacteria and fungi.<sup>[9]</sup> One potential mechanism for the antibacterial activity of isatins is the inhibition of essential bacterial enzymes. For instance, isatins have been identified as inhibitors of N5-cair synthetase, an enzyme involved in the de novo purine biosynthesis pathway in bacteria.<sup>[2]</sup> By disrupting this pathway, isatins can inhibit bacterial growth. The presence of the bromine atom at the 7-position may enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial potency.<sup>[9]</sup>

## Conclusion

**7-Bromoisatin** is a valuable building block in medicinal chemistry with a range of interesting biological properties. Its straightforward synthesis and the reactivity of its isatin core allow for the generation of diverse libraries of compounds for drug discovery programs. While further research is needed to fully elucidate its specific mechanisms of action and to obtain detailed spectral characterization, the existing data highlight the potential of **7-Bromoisatin** as a scaffold for the development of new anticancer and antimicrobial agents. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and biology of this promising compound.

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- To cite this document: BenchChem. [Physical and chemical properties of 7-Bromoisatin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152703#physical-and-chemical-properties-of-7-bromoisatin>

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